molecular formula C14H16FNO3 B2369685 N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide CAS No. 2411183-23-6

N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide

Cat. No.: B2369685
CAS No.: 2411183-23-6
M. Wt: 265.284
InChI Key: BNMLDAGNDZHPKT-LQNXFFKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a fluorophenoxy group attached to a cyclopentyl ring and an oxirane (epoxide) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the introduction of the fluorophenoxy group. The oxirane ring is then formed through an epoxidation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate or a pharmacological tool.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenoxy derivatives and cyclopentyl-containing molecules. Examples are:

  • N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]amine
  • N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]carboxylic acid

Uniqueness

N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide is unique due to the presence of both the fluorophenoxy group and the oxirane ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(1S,2R)-2-(2-fluorophenoxy)cyclopentyl]oxirane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c15-9-4-1-2-6-11(9)19-12-7-3-5-10(12)16-14(17)13-8-18-13/h1-2,4,6,10,12-13H,3,5,7-8H2,(H,16,17)/t10-,12+,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMLDAGNDZHPKT-LQNXFFKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OC2=CC=CC=C2F)NC(=O)C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)OC2=CC=CC=C2F)NC(=O)C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.